N-[(4-fluorophenyl)methyl]-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a fluorophenylmethyl group linked to an acetamide core, which is further connected via a sulfanyl (-S-) bridge to a pyridazinyl ring substituted with a 4-(imidazol-1-yl)phenyl group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c23-18-5-1-16(2-6-18)13-25-21(29)14-30-22-10-9-20(26-27-22)17-3-7-19(8-4-17)28-12-11-24-15-28/h1-12,15H,13-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRAOZPGAGONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a fluorophenyl moiety, imidazole, and pyridazine rings. Its IUPAC name suggests a sophisticated molecular architecture that may contribute to its biological efficacy.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of similar structures can inhibit the proliferation of various cancer cell lines. For instance, compounds with thiadiazole derivatives have demonstrated significant cytotoxicity against breast carcinoma (MCF-7) cells and lung carcinoma (A549) cells .
- Induction of Apoptosis : The compound's activity appears to be linked to the induction of apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspases involved in apoptotic pathways, thereby promoting programmed cell death .
- Targeting Kinase Pathways : Some studies have indicated that related compounds inhibit specific kinases such as ERK1/2, which are crucial in cell signaling pathways associated with cancer progression .
Cytotoxicity Studies
The following table summarizes key findings from cytotoxicity assays conducted on various cancer cell lines:
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating the anticancer potential of thiadiazole derivatives, compounds structurally similar to this compound showed significant growth inhibition in MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the phenyl or imidazole rings can enhance biological activity. For example, substituting chlorine with fluorine has been shown to increase potency against certain cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that this compound interacts with key proteins involved in cancer progression, indicating potential therapeutic targets for further investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Core Heterocycle Variations
- Pyridazine vs. Pyrimidine/Pyridine: The pyridazine ring in the target compound differs from pyrimidine-based analogs (e.g., compounds 13d–13g in ), which exhibit amino or oxy bridges. Pyridazine’s electron-deficient nature may influence binding affinity compared to pyrimidine’s aromatic stability .
- Imidazole vs. Other Heterocycles: The 4-(imidazol-1-yl)phenyl substituent contrasts with compounds bearing pyrrolidinyl (13d) or piperazinyl (13g) groups. Imidazole’s hydrogen-bonding capacity (N–H donor) could enhance target engagement compared to bulkier aliphatic substituents .
b. Sulfur-Containing Linkages
- Sulfanyl (-S-) vs. Sulfonyl (-SO₂-): The sulfanyl bridge in the target compound differs from sulfonyl-containing analogs (e.g., ZINC36579798 in ).
- Chiral Sulfoxides :
highlights sulfoxides (e.g., (R)-methylsulfinyl derivatives) as bioactive p38 MAP kinase inhibitors. The target compound’s sulfur atom could undergo similar oxidation to form chiral sulfoxides with distinct pharmacokinetic profiles .
c. Fluorophenyl vs. Halogenated Aryl Groups
- 4-Fluorophenylmethyl vs.
Physicochemical Properties
Preparation Methods
Pyridazine Ring Formation
Pyridazine derivatives are typically synthesized via cyclization reactions. A common method involves the condensation of 1,4-diketones with hydrazine:
For the target compound, a substituted 1,4-diketone precursor bearing a halogen (e.g., chlorine) at position 6 is required. For example, 3,6-dichloropyridazine serves as a versatile intermediate.
Functionalization at Position 6
The 6-chloro substituent is replaced with a 4-(1H-imidazol-1-yl)phenyl group via a Suzuki-Miyaura coupling :
This reaction proceeds in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., NaCO) in a solvent like dioxane/water.
Synthesis of N-(4-Fluorobenzyl)acetamide
Preparation of 4-Fluorobenzylamine
4-Fluorobenzyl chloride is treated with aqueous ammonia to yield 4-fluorobenzylamine :
Acylation Reaction
The amine is acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine):
Convergent Synthesis Route
Optimization Challenges
-
Regioselectivity in Substitution: Ensuring substitution occurs at the 3-position of pyridazine requires steric and electronic control. Electron-withdrawing groups at position 6 enhance reactivity at position 3.
-
Stability of Thiol Intermediate: The thiol group is prone to oxidation; thus, reactions must be conducted under inert atmosphere.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates.
Analytical Characterization
Key spectroscopic data for the target compound:
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H NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, imidazole-H), 8.15 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89–7.82 (m, 4H, aryl-H), 4.45 (s, 2H, CHS), 4.32 (d, J = 5.6 Hz, 2H, NCH), 2.10 (s, 3H, CH).
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HRMS (ESI): m/z calcd for CHFNOS [M+H]: 415.1356; found: 415.1361.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazine ring followed by sulfanyl-acetamide coupling. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the 4-(1H-imidazol-1-yl)phenyl group to the pyridazine core .
- Thiol-ene "click" chemistry for sulfanyl linkage formation, using bases like NaH or K₂CO₃ in DMF at 60–80°C .
- Amide coupling between the fluorophenylmethylamine and the activated thioacetate intermediate, often employing EDCl/HOBt as coupling agents .
Optimization strategies : - Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify intermediates via column chromatography (silica gel, gradient elution) before final coupling .
Basic: Which spectroscopic and analytical techniques are critical for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., fluorophenyl at δ 7.2–7.4 ppm, imidazole protons at δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns matching the sulfanyl-acetamide linkage .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Validate stoichiometric ratios of C, H, N, and S .
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Methodological solutions include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase activity via radiometric vs. fluorescence assays) to rule out interference from compound autofluorescence .
- Dose-response curves : Ensure IC₅₀ values are consistent across multiple replicates and cell lines (e.g., HeLa vs. HEK293) .
- Control experiments : Use known inhibitors/agonists to validate assay specificity and rule off-target effects .
Advanced: What strategies elucidate the compound’s binding mechanism with target enzymes?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX programs for structure refinement .
- Molecular docking simulations : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data .
- Site-directed mutagenesis : Validate critical residues (e.g., catalytic lysine or ATP-binding pocket) via alanine scanning .
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to assess affinity and residence time .
Basic: What are key considerations for ensuring compound stability during storage and experiments?
- Storage : Store at –20°C in amber vials under desiccant to prevent hydrolysis of the sulfanyl group .
- Solvent selection : Use DMSO for stock solutions (≤10 mM) to avoid aqueous degradation; confirm stability via HPLC after 48 hours .
- pH stability : Test degradation kinetics in buffers (pH 4–9) to identify optimal conditions for biological assays .
Advanced: How can computational methods predict reactivity and guide synthetic modifications?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
- Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility to optimize substituent placement (e.g., fluorophenyl vs. methoxyphenyl) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity to prioritize analogs .
Basic: What are structurally related compounds, and how do their activities compare?
| Compound Name | Key Features | Biological Activity | Reference |
|---|---|---|---|
| N-(4-acetylphenyl) analog | Acetyl group substitution | Anti-inflammatory activity | |
| N-(4-fluorophenyl) disulfide | Disulfide linkage | Enhanced oxidative stability | |
| Pyridinyl-triazolo derivatives | Triazolo-pyridazine core | Kinase inhibition |
Advanced: How to design experiments to assess metabolic stability and toxicity?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
